molecular formula C27H32O4 B12770507 3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether CAS No. 80853-92-5

3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether

Cat. No.: B12770507
CAS No.: 80853-92-5
M. Wt: 420.5 g/mol
InChI Key: PHRHMFCRZAZJHW-UHFFFAOYSA-N
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Description

3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by its complex structure, which includes phenoxybenzyl and ethoxyethoxyphenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether involves multiple steps. One common method includes the reaction of 3-phenoxybenzyl chloride with 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like distillation and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ether into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying ether chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the formulation of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is unique due to its combination of phenoxybenzyl and ethoxyethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

80853-92-5

Molecular Formula

C27H32O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-(2-ethoxyethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C27H32O4/c1-4-28-17-18-30-24-15-13-23(14-16-24)27(2,3)21-29-20-22-9-8-12-26(19-22)31-25-10-6-5-7-11-25/h5-16,19H,4,17-18,20-21H2,1-3H3

InChI Key

PHRHMFCRZAZJHW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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